molecular formula C13H25ClN2O3Si B3047658 Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride CAS No. 143054-85-7

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride

Cat. No. B3047658
M. Wt: 320.89 g/mol
InChI Key: AODKNJMXYHFJDP-UHFFFAOYSA-M
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Description

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is a chemical compound with a complex structure. It belongs to the class of pyridinium salts, which are widely encountered in natural products and bioactive pharmaceuticals. This specific compound combines a pyridinium core with a trimethoxysilyl group and a dimethylamino substituent. The chloride ion balances the charge, resulting in a stable salt form.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview. Researchers typically start with commercially available starting materials, including pyridine derivatives, trimethoxysilanes, and dimethylamine. The reaction sequence may include silylation, quaternization, and purification steps. Detailed synthetic routes can be found in relevant literature.



Molecular Structure Analysis

The molecular structure of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride consists of the following components:



  • A pyridinium ring (with nitrogen as the central atom).

  • A trimethoxysilyl group attached to the pyridinium ring via a propyl linker.

  • A dimethylamino substituent on the pyridinium ring.

  • A chloride counterion.


The arrangement of these components influences the compound’s reactivity, stability, and biological properties.



Chemical Reactions Analysis

The compound can participate in various chemical reactions:



  • Hydrolysis : The trimethoxysilyl group can undergo hydrolysis in aqueous conditions, releasing silanol groups.

  • Substitution Reactions : The chloride ion can be displaced by other nucleophiles, leading to functionalized derivatives.

  • Base-Catalyzed Reactions : The dimethylamino group may participate in base-catalyzed transformations.



Physical And Chemical Properties Analysis


  • Solubility : The compound’s solubility depends on the solvent due to the trimethoxysilyl group. It may dissolve in polar organic solvents.

  • Melting Point : Experimental data on the melting point would provide insights into its solid-state behavior.

  • Stability : Stability under different conditions (temperature, pH, light) is crucial for practical applications.


Safety And Hazards

Safety considerations include:



  • Toxicity : Assess the toxicity profile, especially if used in biological systems.

  • Handling : Proper handling procedures due to potential reactivity.

  • Storage : Store away from moisture and incompatible materials.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential antimicrobial, anticancer, or other pharmacological effects.

  • Materials Science : Explore applications in materials, such as coatings or functionalized surfaces.

  • Green Chemistry : Develop sustainable synthetic routes.


Remember that this analysis is based on general knowledge, and specific details may vary. For precise information, consult relevant scientific literature1.


properties

IUPAC Name

N,N-dimethyl-1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N2O3Si.ClH/c1-14(2)13-7-10-15(11-8-13)9-6-12-19(16-3,17-4)18-5;/h7-8,10-11H,6,9,12H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODKNJMXYHFJDP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CCC[Si](OC)(OC)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455969
Record name Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride

CAS RN

143054-85-7
Record name Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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